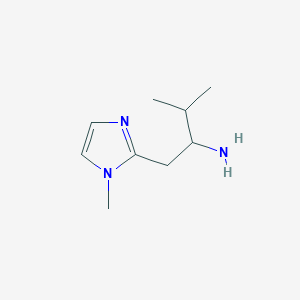
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a triazole derivative with an appropriate butanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives[5][5].
Aplicaciones Científicas De Investigación
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with similar structural features but different functional groups.
Paclobutrazol: A triazole fungicide used in agriculture.
Uniconazole: Another triazole-based plant growth regulator.
Uniqueness
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields .
Propiedades
Fórmula molecular |
C6H14Cl2N4 |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
3-(1H-1,2,4-triazol-5-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2-3-7)6-8-4-9-10-6;;/h4-5H,2-3,7H2,1H3,(H,8,9,10);2*1H |
Clave InChI |
GIMSVAHIYQUHMD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)C1=NC=NN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)


![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)

![(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)








